molecular formula C18H27N3O4 B248006 Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate

Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate

Cat. No. B248006
M. Wt: 349.4 g/mol
InChI Key: RGOVQRAGPJTHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazinecarboxylate derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and receptors in the body, leading to its biological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to activate the gamma-aminobutyric acid (GABA) receptor, leading to its anticonvulsant effects.
Biochemical and Physiological Effects
Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. It has also been shown to have anticonvulsant effects by activating the GABA receptor. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate is its wide range of biological activities, making it a potentially useful compound for scientific research. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate. One direction is to further investigate its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on different enzymes and receptors in the body to gain a better understanding of its mechanism of action. Finally, future research could focus on developing new synthesis methods for this compound to improve its solubility and make it more useful for scientific research.

Synthesis Methods

The synthesis of Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate involves the reaction of 1-piperazinecarboxylic acid with 3-(2-methoxy-5-methylanilino)propanoic acid in the presence of ethyl chloroformate. The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is typically carried out at room temperature. The resulting compound is then purified by column chromatography to obtain the final product.

Scientific Research Applications

Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

Ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1-piperazinecarboxylate

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-4-25-18(23)21-11-9-20(10-12-21)8-7-17(22)19-15-13-14(2)5-6-16(15)24-3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22)

InChI Key

RGOVQRAGPJTHLF-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.